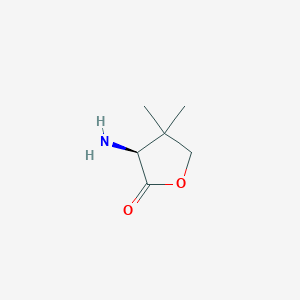
Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate is a heterocyclic compound with a triazine ring structure. It is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate typically involves the following steps:
Formation of 3-methylsulfanyl-1,2,4-triazine-6-ol: This is achieved by reacting lithium sulfinate with ethyl 2-aminothiophene-3-carboxylate.
Chlorination: The 3-methylsulfanyl-1,2,4-triazine-6-ol is then reacted with thionyl chloride to produce this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by different nucleophiles, such as amines, to form a variety of derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms within the triazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines and secondary amines, often in the presence of a base such as sodium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired oxidation or reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield a variety of amine-substituted triazine derivatives, which may have different biological or chemical properties.
Applications De Recherche Scientifique
Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate has several scientific research applications:
Agriculture: It is used as an intermediate in the synthesis of pesticides and herbicides.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its ability to form bioactive triazine derivatives.
Chemical Research:
Mécanisme D'action
The mechanism of action of Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets, depending on its application. In agricultural applications, it may inhibit specific enzymes in pests or weeds, leading to their death. In pharmaceutical research, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate can be compared with other triazine derivatives, such as:
Ethyl 5-chloro-3-(methylthio)-1,2,4-triazine-6-carboxylate: Similar in structure but with a methylthio group instead of a methyl group.
Ethyl 5-chloro-3-phenyl-1,2,4-triazine-6-carboxylate: Contains a phenyl group, which may impart different chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-3-13-7(12)5-6(8)9-4(2)10-11-5/h3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRXASFMSMTEHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576448 |
Source


|
| Record name | Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141872-16-4 |
Source


|
| Record name | Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














